4,5-Dihydro-1,3-oxazol-2-amine
Overview
Description
Oxazolidin-(2Z)-ylideneamine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that oxazole derivatives, which include 4,5-dihydro-1,3-oxazol-2-amine, are known to interact with a wide spectrum of receptors and enzymes in biological systems .
Mode of Action
Oxazolines, a class of compounds closely related to this compound, are known to undergo oxidation to form oxazoles . This transformation could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Oxazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad biological activities of oxazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4,5-Dihydro-1,3-oxazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine transporters, thereby affecting neurotransmitter levels in the brain . This interaction is similar to that observed with amphetamines and cocaine, indicating its potential impact on monoaminergic neurotransmission . Additionally, this compound can undergo protonation, acylation, or alkylation reactions due to the presence of a primary amine group .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function . Furthermore, it has been reported to impact the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, it has been shown to interact with monoamine transporters, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . This mechanism is similar to that of other psychostimulants, highlighting its potential impact on the central nervous system.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and increase attention . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I metabolic reactions, including hydrolysis, carboxylation, hydroxylation, and carbonylation . The principal isoenzyme involved in its metabolism is CYP2D6, which plays a significant role in its biotransformation . These metabolic processes can lead to the formation of several metabolites, each with distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with monoamine transporters, facilitating its uptake into neuronal cells . Additionally, its distribution within the body is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and synaptic vesicles of neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of this compound in these subcellular locations allows it to modulate neurotransmitter release and synaptic transmission effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolidin-(2Z)-ylideneamine can be synthesized through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of oxazolidin-(2Z)-ylideneamine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted oxazolidines.
Scientific Research Applications
Oxazolidin-(2Z)-ylideneamine has a wide range of applications in scientific research:
Industry: It is utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency against resistant bacterial strains.
Contezolid: A newer oxazolidinone with promising antibacterial properties.
Uniqueness
Oxazolidin-(2Z)-ylideneamine is unique due to its specific structural features and its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its distinct mechanism of action and low resistance potential make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285885 | |
Record name | amino oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24665-93-8 | |
Record name | NSC43138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | amino oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-oxazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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